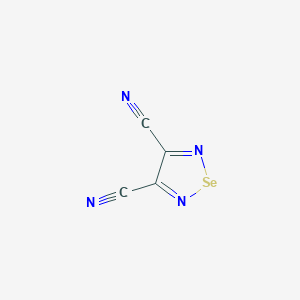

1,2,5-Selenadiazole-3,4-dicarbonitrile

Description

Significance of Electron-Deficient Heterocycles in Modern Chemistry

Electron-deficient heterocycles are aromatic ring systems in which the presence of one or more heteroatoms, typically those more electronegative than carbon (like nitrogen, oxygen, or sulfur), leads to a decrease in electron density on the ring's carbon atoms. This electron deficiency profoundly influences the molecule's reactivity and properties.

These heterocycles are crucial in various domains of modern chemistry for several reasons:

Unique Reactivity : Their reduced electron density makes them susceptible to nucleophilic attack, a reactivity pattern complementary to electron-rich systems. This allows for the construction of complex molecules through specific, controlled reaction pathways.

Electronic Materials : The electron-accepting nature of these rings is a key feature in the design of organic electronic materials. They are often used as building blocks for n-type semiconductors, which are essential components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govresearchgate.net Fusing electron-deficient rings can create macrocycles with significant π-electron deficiency, a desirable trait for conductive materials. researchgate.net

Supramolecular Chemistry : The defined electronic and geometric features of these heterocycles make them excellent candidates for constructing highly ordered supramolecular assemblies through non-covalent interactions.

The 1,2,5-selenadiazole ring is a prime example of an electron-deficient system, where the two nitrogen atoms and the selenium atom collectively withdraw electron density from the carbon atoms. The addition of two cyano (-CN) groups, which are powerful electron-withdrawing groups themselves, to the 3 and 4 positions of the ring creates the highly electron-deficient molecule, 1,2,5-Selenadiazole-3,4-dicarbonitrile.

Overview of Selenadiazole Chemistry: Structural Motifs and Fundamental Reactivity Principles

Selenadiazoles are a class of five-membered heterocyclic compounds containing one selenium atom and two nitrogen atoms. Four constitutional isomers exist, distinguished by the relative positions of the heteroatoms. These isomers exhibit distinct synthetic pathways and chemical behaviors.

| Isomer | Ring Structure | General Synthesis Approach |

| 1,2,3-Selenadiazole | Contains an Se-N-N linkage | Often prepared from ketone semicarbazones by reaction with selenium dioxide (Lalezari synthesis). mdpi.com |

| 1,2,4-Selenadiazole | Contains an N-Se-N linkage | Can be synthesized via the oxidation and cyclization of thioamides or selenoamides. mdpi.com |

| 1,2,5-Selenadiazole | Contains an N-Se-N linkage | Typically formed by the reaction of a 1,2-diamine with a selenium-containing reagent like selenium dioxide. daneshyari.com |

| 1,3,4-Selenadiazole (B1620084) | Contains an N-C-Se-C-N linkage | Synthesized from reactions involving hydrazides and a selenium source, such as Woollins' reagent. researchgate.net |

The fundamental reactivity of selenadiazoles is governed by the electron-deficient nature of the ring and the specific properties of the selenium atom. They can participate in various transformations, including:

Nucleophilic Substitution : At the carbon atoms of the ring, especially if leaving groups are present.

Ring-Opening Reactions : Reductive or oxidative conditions can cleave the ring, providing access to acyclic diamino or dione (B5365651) systems.

Cycloaddition Reactions : The electron-deficient ring can act as a diene or dienophile in Diels-Alder type reactions, providing pathways to more complex fused ring systems. mdpi.comresearchgate.net

Positioning of this compound within Advanced Heterocyclic Synthesis

This compound is not merely another heterocyclic compound; it is a highly functionalized and reactive building block for advanced synthetic applications. Its strategic value comes from the combination of its electron-deficient core and the versatile reactivity of its two nitrile groups.

A common and effective route for the synthesis of 1,2,5-chalcogenadiazoles starts from 2,3-diaminomaleonitrile (DAMN), a versatile and readily available tetramer of hydrogen cyanide. nih.govthieme-connect.de While direct synthesis of the selenium compound is less documented, a highly plausible route involves the well-established synthesis of its sulfur analog, 1,2,5-Thiadiazole-3,4-dicarbonitrile (B1275684), followed by a chalcogen exchange reaction. daneshyari.comthieme-connect.de

Plausible Synthetic Pathway:

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1. Cyclization | 2,3-Diaminomaleonitrile, Thionyl chloride (SOCl₂) | 1,2,5-Thiadiazole-3,4-dicarbonitrile | Formation of the analogous, stable sulfur-containing heterocycle. thieme-connect.de |

| 2. Chalcogen Exchange | 1,2,5-Thiadiazole-3,4-dicarbonitrile, Selenium dioxide (SeO₂) | This compound | Direct conversion of the thiadiazole to the target selenadiazole. daneshyari.com |

The primary role of this compound in advanced synthesis is as a precursor to larger, more complex heterocyclic and macrocyclic systems. The two adjacent nitrile groups are primed for cyclization reactions. By analogy with its sulfur counterpart, it is an ideal starting material for creating fused systems and complex macrocycles like porphyrazines.

Representative Reactions of the Dinitrile Functionality:

| Reaction Type | Reactant | Resulting Structure | Application |

|---|---|---|---|

| Fused Ring Formation | Hydrazine (B178648) | Selenadiazolo[3,4-d]pyridazinediamine | Building block for dyes, ligands, and functional materials. |

| Macrocycle Synthesis | Metal salt (e.g., Mg, Cu) template | Tetrakis(1,2,5-selenadiazolo)porphyrazine | n-type semiconductors, components for solar cells, chemical sensors. researchgate.net |

The resulting tetrakis(1,2,5-selenadiazolo)porphyrazines are exceptionally electron-deficient macrocycles, making them promising candidates for use as n-type conducting materials in organic electronics. researchgate.net The ability to construct such sophisticated functional materials from a well-defined precursor highlights the strategic importance of this compound in the ongoing development of materials science and advanced heterocyclic chemistry.

Properties

CAS No. |

106013-47-2 |

|---|---|

Molecular Formula |

C4N4Se |

Molecular Weight |

183.04 g/mol |

IUPAC Name |

1,2,5-selenadiazole-3,4-dicarbonitrile |

InChI |

InChI=1S/C4N4Se/c5-1-3-4(2-6)8-9-7-3 |

InChI Key |

FZVSZFXNIIFNBI-UHFFFAOYSA-N |

SMILES |

C(#N)C1=N[Se]N=C1C#N |

Canonical SMILES |

C(#N)C1=N[Se]N=C1C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1,2,5 Selenadiazole 3,4 Dicarbonitrile

Historical Development of Synthetic Routes to 1,2,5-Selenadiazoles

The foundation for synthesizing 1,2,5-selenadiazole-3,4-dicarbonitrile lies in the broader historical methods established for the parent 1,2,5-selenadiazole ring system. These methods have evolved over time, seeking greater efficiency, yield, and substrate scope.

Early Preparations via 1,2-Diimines and Selenium Halides

Early and fundamental approaches to the 1,2,5-selenadiazole core structure involved the reaction of 1,2-diamines (vicinal diamines) with selenium-containing reagents. daneshyari.com The general and most common method involves the oxidative cyclization of a 1,2-diamine with a suitable selenium reagent. daneshyari.com Selenium halides, such as selenium monochloride (Se₂Cl₂) and selenium tetrachloride (SeCl₄), have been employed as effective reagents for this transformation. daneshyari.comwikipedia.orgatomistry.com These electrophilic selenium species react with the nucleophilic amine groups to initiate the ring-closing process. The reaction with selenium monochloride, a reddish-brown oily liquid, can be a vigorous process and serves as a potent selenizing agent. wikipedia.orgatomistry.comwikipedia.org

Refinements in Cyclization Reactions to Form the Selenadiazole Ring

Over the years, significant refinements have been made to the cyclization reactions to improve the synthesis of the selenadiazole ring. A major advancement was the widespread use of selenium dioxide (SeO₂) as a mild and readily available oxidizing and cyclizing agent. daneshyari.comnih.gov This reagent is particularly effective for converting vicinal diamines to the corresponding 1,2,5-selenadiazoles. daneshyari.com The reaction mechanism involves the oxidation of the diamine followed by cyclization to form the stable heterocyclic ring. The choice of solvent and reaction temperature has been found to be crucial in optimizing the yields and minimizing side reactions. For instance, solvents like dimethylformamide (DMF) have been used effectively in these cyclization reactions. daneshyari.com Furthermore, alternative strategies have been explored, such as the direct conversion of 1,2,5-thiadiazoles into 1,2,5-selenadiazoles, highlighting the continuous search for more efficient synthetic pathways. daneshyari.com

Targeted Synthesis of this compound

The synthesis of this compound leverages the fundamental principles of selenadiazole formation but requires specific precursors and reaction conditions to incorporate the dicarbonitrile functionality.

Reaction of Diiminosuccinonitrile (B1215917) with Selenium Reagents (e.g., Se₂Cl₂, SeOCl₂)

The direct precursor for this compound is diaminomaleonitrile (B72808) (DAMN), the reduced and more stable form of diiminosuccinonitrile. The synthesis is analogous to the preparation of its sulfur counterpart, 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684), which is formed by reacting diaminomaleonitrile with thionyl chloride (SOCl₂). thieme-connect.de

For the selenium analogue, diaminomaleonitrile is reacted with an appropriate selenium reagent. The most common and effective method involves using selenium dioxide (SeO₂). daneshyari.comnih.gov The reaction proceeds through the oxidative cyclization of the vicinal diamine groups of diaminomaleonitrile by SeO₂. Other selenium halides, such as selenium monochloride (Se₂Cl₂) or selenium oxychloride (SeOCl₂), can also theoretically be used as the selenating agent for this cyclization.

Table 1: Key Reagents in the Synthesis of this compound

| Precursor | Selenium Reagent | Resulting Compound |

|---|---|---|

| Diaminomaleonitrile | Selenium Dioxide (SeO₂) | This compound |

| Diaminomaleonitrile | Selenium Monochloride (Se₂Cl₂) | This compound |

Precursor Design and Optimization for High-Yield Synthesis

Achieving high yields in the synthesis of this compound is critically dependent on the purity of the precursor and the optimization of reaction conditions. The primary precursor, diaminomaleonitrile, must be of high quality.

Optimization of the reaction conditions is paramount. This includes the careful selection of the selenium reagent, the solvent, and the reaction temperature. While selenium dioxide is a common choice, the reactivity can be tuned by using different selenium halides. The reaction temperature must be controlled to prevent decomposition of the product or the formation of unwanted byproducts. For example, in related syntheses of fused selenadiazoles, heating at temperatures around 100°C in a solvent like DMF has proven effective. daneshyari.com The molar ratio of the reactants is another key parameter that requires fine-tuning to maximize the yield of the desired dicarbonitrile product.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. For the synthesis of organoselenium compounds like this compound, several advanced and green chemistry approaches are being considered.

These approaches focus on reducing the use of hazardous reagents and solvents, improving energy efficiency, and minimizing waste generation. chem-station.com One promising strategy is the use of catalytic amounts of selenium reagents in conjunction with a co-oxidant, which avoids the need for stoichiometric quantities of often toxic selenium compounds. daneshyari.com

The use of greener solvents, such as water or ionic liquids, is another area of active research. chem-station.com While the low aqueous solubility of many organic precursors can be a challenge, techniques like using co-solvents or phase-transfer catalysts can overcome this limitation. Alternative energy sources, such as ultrasound or microwave irradiation, have also been shown to accelerate reaction times and improve yields in the synthesis of selenium-containing heterocycles. These methods offer a more energy-efficient alternative to conventional heating. Furthermore, solvent-free reaction conditions, where reactants are ground together, represent a highly attractive green chemistry approach by completely eliminating solvent waste. chem-station.com

Table 2: Potential Green Chemistry Approaches

| Technique | Advantage |

|---|---|

| Catalytic Selenium | Reduces the amount of toxic selenium waste. |

| Green Solvents (e.g., Water) | Non-toxic, non-flammable, and inexpensive. chem-station.com |

| Ultrasound/Microwave Irradiation | Faster reaction times and potentially higher yields. |

Catalytic Approaches in Selenadiazole Formation

While direct catalytic methods for the synthesis of this compound are not extensively documented in the literature, the synthesis of related selenadiazole isomers has been achieved using catalytic systems. For instance, an efficient catalytic system comprising potassium iodide (KI) and potassium persulfate (K₂S₂O₈) has been demonstrated for the one-pot synthesis of 1,3,4-selenadiazole (B1620084) derivatives from aldehydes, hydrazine (B178648), and elemental selenium. researchgate.netnih.gov In this system, KI acts as a surrogate for iodine, and K₂S₂O₈ serves as the oxidant. researchgate.netnih.gov

Another approach involves the direct conversion of 1,2,5-thiadiazoles into 1,2,5-selenadiazoles. This transformation has been accomplished by heating the thiadiazole precursor with selenium dioxide, suggesting a potential catalytic pathway where the selenium reagent is regenerated. daneshyari.com The application of such a method to 1,2,5-thiadiazole-3,4-dicarbonitrile could provide a direct catalytic route to the target selenium analogue.

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency and reduced waste. For selenadiazoles, one-pot pseudo three-component cascade reactions have been developed for the 1,3,4-isomer, utilizing aldehydes, hydrazine, and elemental selenium. researchgate.netnih.gov These reactions proceed in a single vessel, simplifying the operational procedure and offering high functional group tolerance. researchgate.netnih.gov

A potential one-pot strategy for this compound could involve the in-situ generation of diaminomaleonitrile followed by cyclization with a selenium reagent. Alternatively, a direct reaction between cyanide salts and a selenium halide in a single pot could be envisioned, although such a method has not been explicitly reported for this specific compound. A reported one-pot reaction of 4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (B1206787) with 1,3-diketones in the presence of zinc dust and acetic acid to form pyrroles demonstrates the feasibility of one-pot transformations starting from a pre-formed selenadiazole ring. rsc.org

Derivatization Strategies of the Dicarbonitrile Moiety

The two nitrile groups on the 1,2,5-selenadiazole ring are key functional handles for further molecular elaboration. Their transformation allows for the introduction of a wide range of other functional groups and the construction of more complex molecular architectures.

Transformations of Nitrile Groups within the 1,2,5-Selenadiazole Scaffold

The nitrile groups of this compound can undergo various chemical transformations common to organic nitriles. These reactions, however, may be influenced by the electronic properties of the selenadiazole ring.

Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. This typically proceeds through an intermediate amide, which may or may not be isolated. The complete hydrolysis would yield 1,2,5-selenadiazole-3,4-dicarboxylic acid. This dicarboxylic acid can then be further functionalized, for example, by conversion to the corresponding acid chloride and subsequent reaction with alcohols to form esters.

Reduction: The nitrile groups can be reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into 3,4-bis(aminomethyl)-1,2,5-selenadiazole. researchgate.net Milder reducing agents could potentially lead to the corresponding aldehydes. nih.gov

Below is a table summarizing potential transformations of the nitrile groups:

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| NaOH, H₂O, heat | Carboxylate Salt |

| LiAlH₄, then H₂O | Primary Amine |

| DIBAL-H, then H₂O | Aldehyde |

Copper(II)-Mediated Nitrile Activation for Functionalization

The nitrogen atoms of the selenadiazole ring and the nitrile groups in this compound are potential coordination sites for a copper(II) center. Such coordination could enhance the electrophilicity of the nitrile carbons, making them more susceptible to nucleophilic attack. This could potentially enable functionalization reactions under milder conditions than are typically required for nitrile transformations.

Research on copper(II) complexes with other nitrogen-containing heterocycles, such as pyrazoles and thiadiazoles, has shown a rich coordination chemistry and catalytic activity in various reactions. nih.gov This suggests that the development of copper(II)-mediated functionalization strategies for this compound is a plausible and promising area for future research.

Advanced Structural Elucidation and Supramolecular Assembly of 1,2,5 Selenadiazole 3,4 Dicarbonitrile and Its Derivatives

Single Crystal X-ray Diffraction Studies of 1,2,5-Selenadiazole-3,4-dicarbonitrile

Single-crystal X-ray diffraction is a pivotal technique for the precise determination of molecular structures, providing detailed insights into bond lengths, angles, and the spatial arrangement of atoms. For this compound, also known as 3,4-dicyano-1,2,5-selenadiazole, these studies reveal the fundamental geometry that governs its chemical behavior and supramolecular interactions.

Analysis of Molecular Geometry and Bond Parameters

The molecular structure of this compound (C₄N₄Se) is characterized by a planar five-membered selenadiazole ring fused with two nitrile groups. nih.gov This planarity is a common feature in related heterocyclic systems and contributes to its electronic properties. nih.gov The powerful electron-withdrawing nature of the two nitrile groups significantly influences the electron distribution within the heterocyclic ring. researchgate.net

Detailed crystallographic analyses of C₄N₄Se and its derivatives provide key bond parameters. While the precise bond lengths for the isolated molecule are best determined from its own crystal structure, data from co-crystals and closely related derivatives offer valuable information. For instance, in related 2,5-disubstituted 1,3,4-selenadiazoles, typical C–Se bond distances are in the range of 1.87–1.89 Å, and the C–Se–C bond angle is approximately 82°. researchgate.net In various cationic 1,2,4-selenadiazoles, the N–Se single bond length is observed to be between 1.824(3) Å and 1.860(4) Å. semanticscholar.org The structural parameters for the sulfur analogue, 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684), show S–N bond lengths of 1.641 Å and N–C bond lengths of 1.326 Å, indicating partial double-bond character from aromatic delocalization. These values provide a comparative basis for understanding the geometry of the selenium counterpart.

| Bond/Angle | Typical Value (Å/°) | Compound Family |

| C–Se | 1.87 - 1.89 Å | 2,5-disubstituted 1,3,4-selenadiazoles |

| N–Se | 1.824 - 1.860 Å | Cationic 1,2,4-selenadiazoles |

| C–Se–C | ~82° | 2,5-disubstituted 1,3,4-selenadiazoles |

| S–N (analogue) | 1.641 Å | 1,2,5-thiadiazole-3,4-dicarbonitrile |

| N–C (analogue) | 1.326 Å | 1,2,5-thiadiazole-3,4-dicarbonitrile |

Intermolecular Interactions and Crystal Packing

The crystal packing of 1,2,5-selenadiazole derivatives is heavily influenced by a variety of non-covalent interactions. nih.govnih.gov A dominant and recurring motif in the crystal structures of 1,2,5-chalcogenadiazoles is the formation of dimers or extended chains through intermolecular Se···N contacts. researchgate.netresearchgate.net These interactions create a characteristic four-membered [Se–N]₂ supramolecular synthon, where molecules associate via two simultaneous, antiparallel Se···N interactions. researchgate.netresearchgate.net

Supramolecular Architectures Involving this compound

The predictable and directional nature of non-covalent interactions involving the selenium atom makes this compound an excellent building block for crystal engineering and the design of complex supramolecular architectures.

Chalcogen Bonding Interactions (Se···N, Se···O) in Solid State

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like selenium) acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. mdpi.commdpi.com This interaction is highly directional and plays a crucial role in the self-assembly of selenadiazoles. nih.govmdpi.com

Se···N Interactions: The most prominent chalcogen bond involving selenadiazoles is the Se···N interaction. This interaction is the driving force behind the formation of the [Se–N]₂ synthon, a robust motif found frequently in the crystal structures of 1,2,5-chalcogenadiazoles and their derivatives. researchgate.netresearchgate.netrsc.org This synthon effectively links molecules into predictable dimeric pairs or polymeric chains. researchgate.netnih.gov

Se···O Interactions: this compound can also act as a chalcogen bond donor towards oxygen atoms. In a co-crystal with hydroquinone, the selenium atom of the selenadiazole interacts with the hydroxyl oxygen atoms of hydroquinone. nih.gov Studies on other selenadiazole derivatives have reported Se···O contact distances ranging from 2.94 to 3.37 Å. researchgate.net

Role of σ-Hole Interactions in Supramolecular Design

The basis for chalcogen bonding lies in the concept of the σ-hole. A σ-hole is a region of positive electrostatic potential located on a covalently-bonded Group 14–18 atom, opposite to the covalent bond. rsc.orgmdpi.com In the case of this compound, the selenium atom is bonded to two carbon atoms within the ring. The electron density is drawn away from the selenium atom along the extension of these C-Se bonds, creating an electron-deficient region, or σ-hole, on the selenium atom. nih.govresearchgate.net

This region of positive potential can then interact attractively with electron-rich sites, such as the lone pairs on nitrogen or oxygen atoms. nih.gov Single-crystal XRD studies of co-crystals featuring 3,4-dicyano-1,2,5-selenadiazole show that the molecule interacts with electron donors through two σ-holes on the selenium atom, leading to highly directional and relatively strong chalcogen bonds. nih.gov The tunability and directionality of these σ-hole interactions make them a powerful tool for the rational design and construction of supramolecular assemblies. mdpi.commdpi.com

Co-crystallization and Adduct Formation with Metal Complexes

The Lewis acidic nature of the selenium atom in this compound makes it a suitable candidate for forming adducts not only with organic molecules but also with metal complexes. Research has demonstrated the successful co-crystallization of this selenadiazole with platinum(II) complexes. researchgate.net

Specifically, co-crystals have been obtained with half-lantern dinuclear Pt(II) complexes and mononuclear Pt(II) complexes. researchgate.net In these structures, the interaction between the selenium atom of the selenadiazole and the platinum center (Se···Pt) can be classified as a chalcogen bond, driven by significant charge transfer from the d_z²_ orbital of the platinum to a π* orbital of the selenadiazole. researchgate.net This ability to coordinate with metal centers opens avenues for creating novel hybrid organic-inorganic materials with potentially interesting electronic or magnetic properties. researchgate.net

Computational and Theoretical Investigations of 1,2,5 Selenadiazole 3,4 Dicarbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of 1,2,5-selenadiazole-3,4-dicarbonitrile. These studies have primarily utilized Density Functional Theory (DFT) to explore its ground state properties, frontier molecular orbitals, and charge distribution.

DFT calculations have been employed to investigate the ground state properties of this compound, revealing key aspects of its stability and electronic nature. acs.orgresearchgate.netrsc.org Theoretical studies have shown that 3,4-dicyano-1,2,5-selenadiazole possesses a significant positive electron affinity. acs.org This inherent electron-accepting capability facilitates the formation of long-lived π-delocalized radical anions under cyclic voltammetry conditions, which have been characterized by EPR spectroscopy. acs.orguleth.ca The formation of these radical anions highlights the compound's electrophilic character. mdpi.com

Further DFT studies have explored the geometry and vibrational frequencies of the molecule. The planarity of the 1,2,5-selenadiazole ring is a key feature, and calculations have provided optimized bond lengths and angles that are in good agreement with experimental X-ray diffraction data.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Electron Affinity | Positive | DFT acs.org |

| Se-N Bond Length (Å) | Typical range: 1.8-1.9 | DFT (Inferred) |

| C-C Bond Length (Å) | Typical range: 1.4-1.5 | DFT (Inferred) |

| C≡N Bond Length (Å) | Typical range: 1.1-1.2 | DFT (Inferred) |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and reactivity of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play pivotal roles in its chemical behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While specific energy values for HOMO and LUMO were not detailed in the provided search results, the electron-withdrawing nature of the two nitrile groups is expected to significantly lower the energy of the LUMO, contributing to the compound's high electron affinity. The HOMO is likely to have significant contributions from the selenium and nitrogen lone pairs, while the LUMO is expected to be delocalized over the π-system of the ring and the nitrile groups.

| Orbital | Expected Primary Contributions | Significance |

|---|---|---|

| HOMO | Selenium and Nitrogen lone pairs | Site of electron donation (nucleophilicity) |

| LUMO | π* orbitals of the ring and nitrile groups | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | Relatively small | Indicates high reactivity and potential for electronic transitions |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, MEP calculations have been particularly insightful. researchgate.netrsc.org These studies have revealed the presence of a region of positive electrostatic potential, known as a σ-hole, on the selenium atom along the extension of the N-Se-N bonds. researchgate.net This σ-hole arises from the anisotropic distribution of electron density around the selenium atom and is a key factor in its ability to form chalcogen bonds. rsc.org

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Selenium Atom (σ-hole) | Positive | Electrophilic; site for chalcogen bonding |

| Nitrile Nitrogen Atoms | Negative | Nucleophilic; site for coordination to electrophiles |

| Ring Nitrogen Atoms | Negative | Nucleophilic |

Theoretical Prediction of Reactivity and Reaction Pathways

Computational modeling has been instrumental in predicting and understanding the reactivity of this compound, particularly in the context of nitrile group activation and its interaction with nucleophiles.

Theoretical studies have been conducted to analyze the reaction mechanisms and transition states for reactions involving this compound. A notable example is its interaction with thiophenolate. acs.orgmdpi.com Computational analysis of this reaction system has explored the thermodynamics and kinetics to rationalize the observed outcome. acs.org Instead of a simple single electron transfer to form a radical anion, the reaction leads to a product of hypercoordination at the selenium center. acs.orgmdpi.com

The theoretical model suggests the formation of a donor-acceptor bond between the sulfur of the thiophenolate and the selenium atom of the selenadiazole ring. acs.org This results in a transfer of a significant portion of the negative charge from the thiophenolate to the heterocyclic ring. acs.org The study of the potential energy surface and the characterization of transition states have been crucial in understanding why this pathway is favored over the formation of a radical anion. acs.org

Spectroscopic Property Simulations and Correlations

Simulations of spectroscopic properties are invaluable for interpreting experimental data and understanding the electronic and vibrational characteristics of a molecule.

Theoretical calculations of Infrared (IR) and Raman spectra are instrumental in assigning vibrational modes to experimentally observed bands. While specific, complete theoretical spectra for this compound are not extensively documented in the reviewed literature, analysis of the parent compound, 1,2,5-selenadiazole, and its derivatives provides a solid foundation for understanding its vibrational properties.

Normal coordinate analysis has been performed on 1,2,5-selenadiazole to assign its fundamental in-plane vibrations. ias.ac.inresearchgate.net These studies show that the vibrational frequencies of the selenadiazole ring are similar to those in related heterocyclic systems like selenophene (B38918). ias.ac.in The substitution of carbon-hydrogen groups with nitrogen atoms does not lead to major disturbances in the vibrational spectra of these aromatic rings. ias.ac.in

For this compound, the key vibrational modes would include:

C≡N (Nitrile) Stretching: This would be a prominent, high-frequency band, typically appearing in the 2200-2300 cm⁻¹ region. Its exact position would be sensitive to the electronic coupling with the selenadiazole ring.

Ring Stretching and Bending Modes: The vibrations of the C-N, C-Se, and N-Se bonds within the heterocyclic ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

C-C Stretching: The stretching of the carbon-carbon single bond between the two nitrile-bearing carbons would also be present.

The table below shows a representative, hypothetical assignment of key vibrational frequencies for this compound based on characteristic group frequencies and data from related selenadiazole compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| C≡N Stretch | 2240 - 2260 | IR, Raman |

| C=N Ring Stretch | 1500 - 1600 | IR, Raman |

| C-C Stretch | 1200 - 1300 | IR, Raman |

| Se-N Ring Stretch | 800 - 950 | IR, Raman |

| Ring Deformation | 400 - 700 | IR, Raman |

This table is illustrative and based on typical frequency ranges for the specified functional groups and related molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption and emission spectra of molecules. researchgate.netresearchgate.netmdpi.com It provides information on excitation energies, corresponding wavelengths (λmax), and the nature of the electronic transitions, such as π-π* or n-π* transitions. mdpi.com

For 1,2,5-selenadiazole derivatives, the electronic transitions are heavily influenced by the substituents attached to the ring. The 1,2,5-selenadiazole ring itself acts as an electron-accepting (acceptor) unit. researchgate.netresearchgate.net When combined with electron-donating groups, it can create donor-acceptor systems with low-energy electronic transitions, pushing absorption into the visible or even near-infrared (NIR) region. mdpi.com

In this compound, the two nitrile (-CN) groups are strongly electron-withdrawing. This D-A-A (Donor-Acceptor-Acceptor, where the selenadiazole is the donor relative to the nitriles) or more accurately A-A-A (Acceptor-Acceptor-Acceptor) character would significantly impact the electronic structure. TD-DFT calculations would likely predict:

Absorption Maxima (λmax): The primary electronic transitions would be of π-π* character. The presence of the strongly electron-withdrawing nitrile groups would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially leading to absorption at longer wavelengths compared to the unsubstituted 1,2,5-selenadiazole. Studies on related benzoselenadiazoles show that electron-withdrawing substituents have a pronounced effect on the UV-Vis spectrum. researchgate.net

Emission Spectra: TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence or phosphorescence energies. mdpi.comnih.gov The emission wavelength is typically red-shifted (longer wavelength) compared to the absorption.

The following table summarizes the kind of data that TD-DFT calculations would provide for this compound.

| Parameter | Predicted Information | Associated Transition |

| λmax (Absorption) | Wavelength of maximum light absorption | S₀ → S₁ (e.g., HOMO → LUMO) |

| Oscillator Strength (f) | Intensity of the absorption band | S₀ → S₁ |

| λmax (Emission) | Wavelength of maximum light emission | S₁ → S₀ |

| Nature of Transition | Character of the orbitals involved | π → π, n → π |

This table describes the output of a TD-DFT calculation.

Advanced Computational Methodologies

To gain a deeper understanding of the chemical bonding and electron distribution, more advanced computational techniques are employed.

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. nih.gov A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov The properties at these BCPs reveal the nature and strength of the chemical bonds.

For this compound, a QTAIM analysis would characterize all the covalent bonds within the molecule (C-C, C-N, C≡N, Se-N). Furthermore, it is particularly useful for analyzing weaker non-covalent interactions. In related selenadiazole structures, QTAIM has been used to characterize the four-center Se₂N₂ chalcogen bonds that drive supramolecular dimerization. nih.goviucr.org

The key QTAIM parameters at a bond critical point include:

Electron Density (ρ(r)): Its value correlates with the bond order; higher values indicate stronger bonds.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For covalent bonds, ∇²ρ(r) is typically negative, signifying a concentration of electron density. For closed-shell interactions (like ionic bonds or van der Waals interactions), ∇²ρ(r) is positive.

Total Electron Energy Density (H(r)): The sign of H(r) also helps to distinguish between shared (covalent, H(r) < 0) and closed-shell (H(r) > 0) interactions.

The table below shows expected QTAIM parameters for the covalent bonds within the 1,2,5-selenadiazole ring, based on data from similar heterocyclic systems.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Type |

| Se-N | ~0.15 - 0.25 | Negative | Negative | Polar Covalent |

| C-N | ~0.25 - 0.35 | Negative | Negative | Polar Covalent |

| C-C | ~0.20 - 0.30 | Negative | Negative | Covalent |

This table presents typical ranges of QTAIM parameters for covalent bonds in related molecules. Specific values for this compound would require a dedicated calculation.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, bonds, and antibonds. mdpi.com It is particularly effective for studying charge transfer and delocalization effects within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

For this compound, an NBO analysis would provide:

Natural Atomic Charges: A chemically intuitive picture of the charge distribution across the molecule. The selenium and nitrogen atoms of the ring and the nitrile nitrogen atoms would be expected to carry negative charges, while the carbon atoms would be positive.

Hybridization: The sp-hybridization of each atom in its bonding orbitals.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E⁽²⁾) associated with delocalization from a filled donor NBO (like a lone pair or a bonding orbital) to an empty acceptor NBO (typically an antibonding orbital, BD*).

The following table illustrates the type of donor-acceptor interactions an NBO analysis might reveal.

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (N of ring) | π(C≡N) | High | π-conjugation/delocalization |

| π (C=N of ring) | π(C≡N) | Moderate | π-conjugation/delocalization |

| LP (Se) | σ*(C-N) | Low-Moderate | Hyperconjugation |

LP denotes a lone pair orbital. This table is a qualitative representation of expected NBO interactions.

Coordination Chemistry and Metal Complexation of 1,2,5 Selenadiazole 3,4 Dicarbonitrile

1,2,5-Selenadiazole-3,4-dicarbonitrile as a Ligand in Transition Metal Complexes

This compound serves as a ligand in the formation of complexes with transition metals, notably with copper(II). researchgate.netrsc.org The reactivity and coordination are significantly influenced by the metal center, leading to transformations of the ligand itself. researchgate.netrsc.org

This compound exhibits coordination to metal centers primarily through its nitrile nitrogen atoms. In copper(II)-mediated reactions, one of the nitrile groups of the ligand can be activated and transformed. researchgate.netrsc.org For instance, in the presence of copper(II) and other ligands like imidazole (B134444), one nitrile group of this compound can be hydrolyzed to a carboxylate group, leading to the formation of a 4-cyano-1,2,5-selenadiazole-3-carboxylate anion which then participates in the complex structure. rsc.org

Beyond direct coordination of the nitrile groups, the selenium atom of the selenadiazole ring plays a crucial role in the supramolecular chemistry of these complexes. It can act as a chalcogen bond donor, interacting with other atoms in the coordination sphere. researchgate.netrsc.org Studies on co-crystals with platinum(II) complexes have revealed short Ch···PtII (where Ch is Se) contacts, indicating an interaction between the selenium atom and the metal center, which can be classified as chalcogen bonding. researchgate.net In these instances, the two deep σ-holes of the chalcogenadiazole are observed to be turned away from the nucleophilic Pt(II) site. researchgate.net

The synthesis of metal complexes involving this compound has been demonstrated through reactions with copper(II) salts in the presence of co-ligands. For example, the reaction of copper(II) acetate (B1210297) with this compound and imidazole in methanol (B129727) can yield a complex formulated as Cu(imidazole)₆₂. rsc.org Another synthetic route involves the reaction of CuBr₂ with this compound, which can result in the formation of [CuBr₂(4-cyano-1,2,5-selenadiazole-3-carbimidate)₂]. researchgate.netrsc.org

The ligand itself, this compound, can be synthesized by reacting diiminosuccinonitrile (B1215917) with selenium dichloride (Se₂Cl₂) in dichloromethane. The product can then be purified by sublimation. thieme-connect.de

Role of Chalcogen Bonding in Metal-Ligand Interactions and Supramolecular Assembly of Complexes

Chalcogen bonding (ChB) plays a significant structure-directing role in the solid-state architecture of metal complexes derived from this compound. researchgate.netrsc.org This non-covalent interaction involves the electrophilic region on the selenium atom (a σ-hole) and a nucleophilic site. researchgate.netrsc.org

In the crystal structures of copper(II) complexes, the selenium atom of the modified ligand acts as a chalcogen bond donor towards coordinated halide atoms (Cl or Br) in the secondary coordination sphere of the copper center. rsc.org Furthermore, intermolecular chalcogen bonds are observed, contributing to the formation of supramolecular assemblies. For example, in the structure of [4-cyano-1,2,5-selenadiazole-3-carboxylic acid · DMF], which is formed during the copper(II)-mediated transformation, the selenium atom engages in chalcogen bonds with the nitrogen and oxygen atoms of neighboring molecules, leading to a 0D supramolecular aggregate. rsc.org Specifically, the Se···N and Se···O distances are around 3.053 Å and 3.068 Å, respectively, which are shorter than the sum of the van der Waals radii. rsc.org

In another instance, a dimeric synthon is formed via intermolecular Se···N chalcogen bonds with distances of approximately 2.930 Å and 2.937 Å. rsc.org These interactions are crucial in guiding the self-assembly of the complexes in the solid state. Theoretical calculations, such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to evaluate the strength and nature of these chalcogen bonds, confirming their significant role in the crystal packing. researchgate.netrsc.org

Spectroscopic and Structural Analysis of Metal Complexes

The structural elucidation of metal complexes of this compound and its derivatives relies heavily on spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis: Infrared (IR) spectroscopy provides valuable information on the coordination of the ligand. The characteristic stretching frequency of the nitrile group (ν(C≡N)) is a key diagnostic tool. In the free ligand, this band appears at a certain frequency, and upon complexation or transformation, its position can shift. In the reported copper(II) complexes where one nitrile group has been transformed, the remaining unreacted nitrile group exhibits a ν(C≡N) band in the region of 2221–2236 cm⁻¹. rsc.org

Structural Analysis: Single-crystal X-ray diffraction has been instrumental in determining the molecular and supramolecular structures of these complexes. For the complex Cu(imidazole)₆₂, the crystal structure reveals a copper cation with a tetragonally elongated octahedral coordination geometry. rsc.org The equatorial positions are occupied by four imidazole ligands, while the two apical positions are also occupied by imidazole ligands with longer Cu-N distances. The 4-cyano-1,2,5-selenadiazole-3-carboxylate anions are not coordinated to the metal center in this case but are involved in the crystal packing. rsc.org

In the structure of [CuBr₂(4-cyano-1,2,5-selenadiazole-3-carbimidate)₂], the copper atom is in a distorted octahedral geometry. rsc.org The crystal structure of [4-cyano-1,2,5-selenadiazole-3-carboxylic acid · DMF] shows the formation of a four-membered cyclic supramolecular synthon through head-to-head dimerization involving intermolecular Se···N chalcogen bonds. rsc.org

The following table summarizes key structural features of a reported copper complex involving a derivative of this compound.

| Compound | Coordination Geometry | Key Bond Distances (Å) | Key Supramolecular Interactions |

|---|---|---|---|

| Cu(imidazole)₆₂ | Tetragonally Elongated Octahedron | Cu(1)−N(equatorial): 2.037, 2.047 Cu(1)−N(apical): 2.482 | Chalcogen Bonding (Se···N, Se···O) |

Metal-Mediated Transformations and Catalysis Involving this compound

The presence of a transition metal can induce transformations of the this compound ligand. Specifically, copper(II)-mediated activation of one of the nitrile groups has been demonstrated. researchgate.netrsc.org This process can lead to the formation of a carbimidate or an imino-carboxylic acid derivative. researchgate.netrsc.org For example, the reaction of this compound with a copper(II) salt in the presence of imidazole leads to the hydrolysis of one nitrile group to a carboxylate, yielding 4-cyano-1,2,5-selenadiazole-3-carboxylate. rsc.org

This reactivity highlights the potential for using metal complexes of this compound in synthetic chemistry, where the metal center can act as a catalyst or mediator for the transformation of the ligand itself. The activation of nitrile groups is a significant reaction in organic synthesis, and the use of these selenium-containing ligands in combination with transition metals could offer novel pathways for such transformations. The role of chalcogen bonding in the secondary coordination sphere is also thought to be important in these catalytic or mediated processes. researchgate.netrsc.org

Applications in Advanced Materials Science and Organic Electronics

1,2,5-Selenadiazole-3,4-dicarbonitrile as an Electron Acceptor Building Block

The 1,2,5-selenadiazole ring is an intrinsically electron-deficient system. This characteristic is significantly amplified by the presence of two strongly electron-withdrawing nitrile (-CN) groups, as seen in this compound. This configuration makes the molecule a potent electron acceptor unit, a fundamental component in the donor-acceptor (D-A) architecture widely used in modern organic electronics. The fusion of such electron-accepting constituents with the selenadiazole core has been shown to yield stable conformations with favorable electronic properties, making them valuable in materials science. mdpi.com

Charge-transfer (CT) complexes are a class of materials formed by combining an electron-donating (donor) molecule with an electron-accepting (acceptor) molecule. The design of novel CT complexes is a key area of research for creating materials with unique electrical and optical properties. nih.gov Selenadiazole derivatives have been successfully utilized in the synthesis of CT complexes. banglajol.info

For instance, studies on related benzoselenadiazole compounds demonstrate their ability to act as donors when paired with strong π-acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). banglajol.info Conversely, the inherent electron-deficient nature of the this compound core makes it an ideal acceptor component for forming CT complexes with various electron-rich donor molecules. The formation of these complexes is characterized by the appearance of a new, long-wavelength absorption band in their electronic spectra, which is indicative of the charge transfer between the donor and acceptor moieties. nih.gov The stability and properties of these complexes are influenced by factors such as the strength of the donor and acceptor, as well as intermolecular interactions like hydrogen bonding and dispersion forces in the solid state. nih.gov

The development of high-performance organic semiconductors is crucial for advancing technologies like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The donor-acceptor approach is a primary strategy for tuning the electronic properties and energy levels of these materials. mdpi.com The 1,2,5-selenadiazole moiety is a key building block for creating electron-transporting (n-type) or ambipolar organic semiconductors. mdpi.comresearchgate.net

When incorporated into a π-conjugated polymer or small molecule, the strong electron-accepting nature of the selenadiazole unit, particularly the dicarbonitrile derivative, helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material. A lower LUMO level facilitates efficient electron injection from electrodes and enhances electron transport capabilities. Theoretical studies on related systems, such as those based on 2,1,3-benzochalcogenadiazoles, have shown that the choice of the chalcogen (sulfur vs. selenium) and the connecting π-bridge significantly impacts electron affinity, ionization potential, and charge carrier mobility. Materials incorporating selenadiazole often exhibit high electron mobility, a desirable property for n-type semiconductors. mdpi.com

Integration into Fused Polycyclic Systems for Organic Electronics

This compound is a critical precursor for synthesizing larger, fused polycyclic heteroaromatic systems. These reactions typically involve the condensation or cyclotrimerization of the dinitrile, leading to extended π-conjugated structures with tailored optoelectronic properties. The resulting fused systems are of significant interest for their applications in organic electronics. daneshyari.commdpi.com

Subphthalocyanines (SubPcs) are cone-shaped aromatic macrocycles that have been widely studied for their unique optical and electronic properties. mdpi.com Analogues of SubPcs, known as subporphyrazines, can be synthesized by replacing the peripheral benzene (B151609) rings with other heterocyclic units. Annulation of 1,2,5-selenadiazole rings onto the subporphyrazine core creates materials with enhanced electron-accepting character. researchgate.net

The synthesis of these selenadiazole-fused subporphyrazines involves the mixed co-cyclotrimerization of this compound with other dinitrile compounds in the presence of a boron source like boron trichloride (B1173362) (BCl₃). This method allows for the creation of both symmetrical and unsymmetrical macrocycles, where the number and position of the selenadiazole units can be varied to fine-tune the material's properties. These subphthalocyanine (B1262678) analogues are being investigated as novel dyes and electron-acceptor materials. mdpi.comresearchgate.net

The incorporation of the 1,2,5-selenadiazole ring into fused polycyclic systems has a profound impact on their electronic and optical characteristics. The primary effect is a significant lowering of the material's HOMO-LUMO energy gap. mdpi.com The strong electron-withdrawing nature of the selenadiazole unit stabilizes the LUMO energy level more than the Highest Occupied Molecular Orbital (HOMO) level.

This reduction in the energy gap leads to a bathochromic (red) shift in the material's absorption and emission spectra. mdpi.com Studies on benzo[1,2-c:4,5-c']bis mdpi.comresearchgate.netjobrs.edu.iqselenadiazole (BBSD)-based dyes, for example, show that replacing sulfur-based heterocycles with selenium-based ones results in a more pronounced redshift into the near-infrared (NIR) region. mdpi.com This property is highly desirable for applications in organic photovoltaics, as it allows the material to harvest a broader range of the solar spectrum. Theoretical and experimental studies on various selenadiazole derivatives confirm that substituents on the fused rings can further tune these properties, altering proton affinity, reactivity indices, and HOMO-LUMO gaps. jobrs.edu.iqresearchgate.net

Table 1: Electronic Properties of Donor-Acceptor Dyes Featuring Selenadiazole-Based Acceptor Units This table presents calculated energy levels for representative complex dyes incorporating selenadiazole-based acceptor units, demonstrating the influence of molecular structure on electronic properties.

| Spacer Unit | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| Spacer 16 | D10 | A1 | -5.48 | -3.62 | 1.86 |

| Spacer 16 | D10 | A2 | -5.48 | -3.62 | 1.86 |

| Spacer 17 | D10 | A1 | -5.37 | -3.77 | 1.60 |

| Spacer 17 | D10 | A2 | -5.37 | -3.77 | 1.60 |

Data sourced from theoretical calculations on complex dye-sensitized solar cell (DSSC) structures where spacers 16 and 17 contain two Benzo[1,2-c:4,5-c']bis mdpi.comresearchgate.netjobrs.edu.iqselenadiazole (BBSD) units. mdpi.com

A key goal in materials science is the development of narrow-bandgap organic semiconductors for use in near-infrared (NIR) photodetectors and transparent or tandem organic solar cells. escholarship.org The integration of strong electron-accepting units with electron-donating units within a single conjugated molecule is the most effective strategy for achieving narrow bandgaps.

The 1,2,5-selenadiazole unit, and by extension its dicarbonitrile derivative, is an excellent building block for this purpose. mdpi.com When fused into polycyclic systems or co-polymerized with donor monomers, the resulting D-A materials exhibit significantly reduced HOMO-LUMO gaps. For example, polymers based on benzo mdpi.comresearchgate.netjobrs.edu.iqselenadiazole have demonstrated their potential as low band gap materials for efficient photovoltaic devices. The substitution with selenium over sulfur is particularly advantageous, as it typically results in even narrower bandgaps and enhanced performance. mdpi.com The molecular design, including the choice of donor unit and the linking π-bridge, allows for precise control over the electronic structure, enabling the creation of semiconductors that absorb light well into the NIR region. escholarship.org

Development of Optoelectronic Materials

The unique electronic properties of the 1,2,5-selenadiazole ring, particularly when functionalized with strong electron-withdrawing dicarbonitrile groups, make this compound a compound of significant interest in the development of advanced optoelectronic materials. Its inherent electron-accepting nature and potential for forming stable radical anions are key characteristics that are explored in applications such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The strong electron-accepting character of the this compound moiety suggests its potential utility in n-type organic semiconductors for OLEDs and OFETs. In OLEDs, such materials can function as electron-transporting or emissive-layer components. The pyridine-3,5-dicarbonitrile (B74902) moiety, a related dinitrile structure, has attracted considerable attention for developing metal-free OLEDs exhibiting thermally activated delayed fluorescence (TADF). nih.gov This mechanism allows for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies.

While direct applications of this compound in OLEDs are not widely reported, the photophysical properties of related aromatic systems with pyridine-3,5-dicarbonitrile fragments show promise. These compounds can exhibit intramolecular charge transfer (ICT) emission, and their photoluminescence quantum yields are sensitive to the surrounding medium. nih.gov

In the field of OFETs, materials incorporating selenophene (B38918) and thiadiazole derivatives have been investigated. For example, a donor-acceptor copolymer based on thiadiazolo[3,4-c]pyridine has been synthesized and shown to have a hole mobility of 1.92 x 10-2 cm2 V-1 s-1. nih.gov More recently, polynaphthalenediimide (PNDI)-based copolymers with fluorinated selenophene-vinylene-selenophene units have demonstrated high electron mobilities of up to 0.32 cm2 V-1 s-1 in n-type OFETs. nih.gov These findings underscore the potential of selenium-containing heterocycles in developing high-performance organic transistors.

The performance of OFETs is characterized by their charge carrier mobility and on/off ratio, as shown for a representative thiadiazole-based copolymer.

| Polymer | Hole Mobility (cm2 V-1 s-1) | On/Off Ratio | Reference |

| PTBDTPT | 1.92 x 10-2 | 25 | nih.gov |

Table 2: Performance characteristics of a bottom-gate OFET using a thiadiazolo[3,4-c]pyridine-based copolymer as the active channel.

Radical Anion Formation and Stability for Functional Materials

The ability of this compound to accept an electron and form a stable radical anion is a key feature that makes it a building block for functional materials with interesting magnetic and conductive properties.

Electrochemical Reduction to Stable Radical Anions

The presence of the electron-withdrawing selenadiazole ring and two nitrile groups significantly lowers the reduction potential of the molecule, facilitating the formation of a radical anion. Electrochemical studies, such as cyclic voltammetry, are instrumental in characterizing this behavior.

Research on closely related 5,6-dicyano Current time information in Ottawa, CA.bibliotekanauki.plrsc.orgselenadiazolo[3,4-b]pyrazine has demonstrated its electrochemical and chemical reduction to a persistent radical anion, which was characterized by EPR spectroscopy and DFT calculations. nsc.ru Similarly, Current time information in Ottawa, CA.bibliotekanauki.plrsc.orgthia- and Current time information in Ottawa, CA.bibliotekanauki.plrsc.orgselenadiazolo[3,4-c]pyridine-4,7-dicarbonitrile have been shown to undergo electrochemical reduction to their corresponding radical anions. bibliotekanauki.pl These studies strongly suggest that this compound can be readily reduced to form a stable radical anion. The stability of such radical anions is often enhanced by the delocalization of the unpaired electron over the entire π-system of the molecule.

The electrochemical properties of related thiadiazole 1,1-dioxide derivatives have been investigated, showing that they are more easily electroreduced than their parent non-oxidized heterocycles. researchgate.net This is attributed to the strong electron-withdrawing nature of the SO2 group.

| Compound | Reduction Potential (V vs. Ag/Ag+) | Solvent | Reference |

| 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide | ~ -0.6 to -1.0 | Acetonitrile | researchgate.net |

| Phenanthro[9,10-c] Current time information in Ottawa, CA.bibliotekanauki.plrsc.orgthiadiazole 1,1-dioxide | ~ -0.6 to -1.0 | Acetonitrile | researchgate.net |

| Acenaphtho[1,2-c] Current time information in Ottawa, CA.bibliotekanauki.plrsc.orgthiadiazole 1,1-dioxide | ~ -0.6 to -1.0 | Acetonitrile | researchgate.net |

Table 3: Typical electrochemical reduction potential range for related 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives.

Magnetic Properties and Conductivity of Radical Salts

The formation of stable radical anions opens up the possibility of creating radical anion salts with interesting magnetic and conductive properties. These salts consist of the radical anion of the organic molecule and a suitable counter-cation. The magnetic behavior of these materials is determined by the interactions between the unpaired electrons on the radical anions in the solid state.

Studies on anion-radical salts of TCNQ (7,7,8,8-tetracyanoquinodimethane), a molecule with a similar dicyano-substituted core, have revealed a range of magnetic behaviors, including antiferromagnetic interactions. researchgate.netresearchgate.net The magnetic susceptibility of these salts is temperature-dependent. For instance, some TCNQ-based salts exhibit behavior characteristic of one-dimensional Heisenberg antiferromagnets. researchgate.net

In the case of radical anion salts derived from dioxothiadiazole derivatives, which are also paramagnetic, antiferromagnetic interactions are often observed. researchgate.net The magnetic properties of a copper(II) complex with a dioxothiadiazole-based radical anion ligand showed paramagnetic behavior with weak antiferromagnetic coupling. nih.gov

The conductivity of these radical anion salts is also a key area of investigation. For some TCNQ-based salts, electrical conductivities in the range of 10-3 to 10-2 S·cm-1 have been measured for pressed pellets at room temperature, indicating semiconducting behavior. researchgate.net

| Radical Anion Salt | Magnetic Behavior | Conductivity (σ) at 20 °C (S·cm-1) | Reference |

| (N-Me-2,5-di-Me-Pz)(TCNQ)2 | Antiferromagnetic | 8.1 x 10-3 | researchgate.net |

| (N-Me-2,6-di-Me-Pz)(TCNQ)2 | Antiferromagnetic | 2.9 x 10-2 | researchgate.net |

Table 4: Magnetic and conductive properties of representative TCNQ-based anion-radical salts.

Reactivity and Chemical Transformations of 1,2,5 Selenadiazole 3,4 Dicarbonitrile

Nucleophilic Reactions and Additions to the Selenadiazole Ring or Nitrile Groups

The electron-deficient nature of the 1,2,5-selenadiazole ring system, amplified by the two nitrile groups, makes it susceptible to nucleophilic attack. These reactions can target either the heterocyclic ring itself or the carbon atoms of the nitrile substituents.

Fused 1,2,5-selenadiazole systems, such as nih.govresearchgate.netst-andrews.ac.ukselenadiazolo[3,4-b]pyridines, have been shown to react with carbon-based nucleophiles. researchgate.net These reactions can proceed under mild conditions, sometimes even without the need for a base. researchgate.net Notable examples of C-nucleophiles used in this context include 1,3-dicarbonyl compounds and indoles. researchgate.net The reaction typically involves the addition of the nucleophile to the pyridine (B92270) ring that is fused to the selenadiazole moiety. researchgate.net

A significant outcome of the reaction between nih.govresearchgate.netst-andrews.ac.ukselenadiazolo[3,4-b]pyridines and C-nucleophiles is the formation of stable 1,4-dihydropyridines fused with the selenadiazole ring. researchgate.net These products result from the nucleophilic addition to the pyridine portion of the fused system. researchgate.net The reactions are often high-yielding, producing the fused 1,4-dihydropyridine (B1200194) structures in yields of up to 94%. researchgate.net This transformation represents a key synthetic route to complex heterocyclic systems built upon the selenadiazole framework. researchgate.net The synthesis of 1,4-dihydropyridine derivatives is a well-established area of organic chemistry, often accomplished through multicomponent reactions like the Hantzsch synthesis. arkat-usa.orgnih.govmdpi.comnih.gov

Table 1: Nucleophilic Addition to Fused Selenadiazoles

| Reactant | Nucleophile | Product | Yield |

|---|---|---|---|

| nih.govresearchgate.netst-andrews.ac.ukSelenadiazolo[3,4-b]pyridine | 1,3-Dicarbonyl compound | 1,4-Dihydropyridine fused with selenadiazole | Up to 94% researchgate.net |

| nih.govresearchgate.netst-andrews.ac.ukSelenadiazolo[3,4-b]pyridine | Indole | Product of nucleophilic addition | Up to 94% researchgate.net |

Ring-Opening and Ring-Transformation Reactions

The 1,2,5-selenadiazole ring can undergo cleavage or be transformed into other heterocyclic structures under specific reaction conditions. These reactions underscore the role of the selenadiazole moiety as a synthetic precursor to other important chemical entities.

One of the key ring-opening reactions is the conversion of the heterocycle back to its 1,2-diamine precursor. 1,2,5-Chalcogenadiazoles (both sulfur and selenium) are considered stable, protected forms of 1,2-diamines. st-andrews.ac.uk The diamine can be regenerated through reductive methods or, in some cases, by hydrolysis. st-andrews.ac.ukthieme-connect.de For instance, the hydrolysis of nih.govresearchgate.netst-andrews.ac.ukselenadiazolo[3,4-c] nih.govresearchgate.netst-andrews.ac.ukselenadiazole using aqueous ammonia (B1221849) leads to the formation of 3,4-diamino-1,2,5-selenadiazole, demonstrating the cleavage of one of the selenadiazole rings. st-andrews.ac.uk

Ring-transformation reactions have also been documented. In a notable example, a 1,2,5-selenadiazole derivative, specifically 4-methyl-3-phenylcarbamoyl-1,2,5-selenadiazole (B1206787), was converted into a pyrrole (B145914) system. rsc.org This one-pot reaction occurs in the presence of zinc dust and acetic acid when treated with a 1,3-diketone, yielding a 1,2-disubstituted 3-methyl-4-phenylcarbamoylpyrrole. rsc.org This process involves the reductive cleavage of the N-Se-N bond, followed by condensation with the diketone to form the new five-membered pyrrole ring.

Oxidation and Reduction Chemistry Beyond Radical Anion Formation

While the electrochemical reduction of 1,2,5-selenadiazoles to their corresponding radical anions is a well-studied phenomenon, other oxidation and reduction pathways exist that lead to more profound structural changes. researchgate.netst-andrews.ac.uk

Reductive ring cleavage is a significant reaction, often employed to unmask a 1,2-diamine functionality. The 1,2,5-thiadiazole (B1195012) ring system, a close analogue, can be cleaved and desulfurized to the corresponding 1,2-diamino compound using powerful reducing agents. thieme-connect.de This reactivity is shared by their selenium counterparts. st-andrews.ac.uk

The oxidation chemistry of the parent 1,2,5-selenadiazole is less explored than that of its sulfur analogue. However, studies on 1,2,5-thiadiazole 1,1-dioxides provide insight into potential transformations. The C=N double bonds in these dioxides can be oxidized to form fused bis-oxaziridine derivatives. mdpi.com Furthermore, the dioxide itself can be reduced back to the parent 1,2,5-thiadiazole by heating under vacuum, a process involving the abstraction of two oxygen atoms. mdpi.com It is also possible to reduce the C=N double bonds in the dioxide ring to C-N single bonds, forming thiadiazolidine dioxides, using reagents like sodium borohydride (B1222165) or hydrogen with an Adams' catalyst. mdpi.com These reactions on the sulfur analogue suggest potential, albeit unexplored, oxidative and reductive pathways for the selenadiazole ring.

Synthesis of Derivatives and Analogues through Post-Synthetic Modification

1,2,5-Selenadiazole-3,4-dicarbonitrile and its fused derivatives serve as versatile platforms for synthesizing more complex molecules through modification of the existing framework or its substituents.

One powerful strategy is the transformation of the nitrile groups into other heterocycles. For example, treating 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) with hydrazine (B178648) results in a condensation reaction to form the fused thiadiazolo[3,4-d]pyridazinediamine in high yield. thieme-connect.de This reaction demonstrates a common and efficient way to build annulated systems from the dicarbonitrile precursor.

Modern cross-coupling reactions have also been applied to functionalize fused 1,2,5-selenadiazole systems, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds. researchgate.net Strategies such as the Buchwald-Hartwig amination allow for the nucleophilic substitution of appropriate leaving groups on the heterocyclic frame. researchgate.net Similarly, halogenated thiadiazoles, as analogues, readily undergo halide displacement reactions, suggesting that halogenated selenadiazoles could be valuable intermediates for introducing a wide range of functional groups. thieme-connect.de

Furthermore, functional groups appended to the selenadiazole core can be modified. For instance, a 4-(1,2,3-selenadiazole-4-yl)phenol was reacted with epichlorohydrin (B41342) to prepare a derivative containing a reactive epoxide ring, showcasing how the selenadiazole moiety can be incorporated into more complex structures with specific functionalities. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| nih.govresearchgate.netst-andrews.ac.ukSelenadiazolo[3,4-b]pyridine |

| 1,4-Dihydropyridine |

| Indole |

| nih.govresearchgate.netst-andrews.ac.ukSelenadiazolo[3,4-c] nih.govresearchgate.netst-andrews.ac.ukselenadiazole |

| 3,4-Diamino-1,2,5-selenadiazole |

| 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole |

| 3-Methyl-4-phenylcarbamoylpyrrole |

| 1,2,5-Thiadiazole 1,1-dioxide |

| Bis-oxaziridine |

| Thiadiazolidine dioxide |

| 1,2,5-Thiadiazole-3,4-dicarbonitrile |

| Thiadiazolo[3,4-d]pyridazinediamine |

| 4-(1,2,3-Selenadiazole-4-yl)phenol |

Advanced Spectroscopic Characterization Techniques for Mechanistic Understanding

High-Resolution NMR Spectroscopy for Isotopic Enrichment Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organoselenium compounds. For 1,2,5-Selenadiazole-3,4-dicarbonitrile, multinuclear NMR studies, including ¹³C and particularly ⁷⁷Se NMR, are critical for confirming the molecular structure. nsc.runih.gov The chemical shifts observed in these spectra are highly sensitive to the electronic environment of the nuclei, providing direct evidence for the selenadiazole ring and the attached dicarbonitrile groups. researchgate.net

¹³C NMR: The spectrum would be expected to show distinct signals for the two types of carbon atoms: the sp²-hybridized carbons of the selenadiazole ring and the sp-hybridized carbons of the nitrile groups. The chemical shifts of the ring carbons would be influenced by the electronegativity of the adjacent selenium and nitrogen atoms.

⁷⁷Se NMR: As a spin-1/2 nucleus with a natural abundance of 7.63%, ⁷⁷Se is an excellent probe for directly observing the selenium environment. Solid-state and solution ⁷⁷Se NMR can provide detailed information on the local structure and chemical bonding around the selenium atom. nsc.ru

Isotopic enrichment, particularly with ¹⁵N (a spin-1/2 nucleus), would offer significantly enhanced insight. By replacing the naturally abundant ¹⁴N (a quadrupolar nucleus which can lead to broad signals) with ¹⁵N, sharper NMR signals would be obtained. This allows for the precise measurement of coupling constants (e.g., ¹J(¹⁵N-⁷⁷Se), ²J(¹⁵N-¹³C)), which are invaluable for confirming connectivity and understanding the electronic structure and hybridization within the heterocyclic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity / Coupling | Information Gained |

| ¹³C | 110-120 (C≡N), 140-150 (C-Se) | Singlets | Confirms the presence of nitrile and selenadiazole ring carbons. |

| ⁷⁷Se | 1400-1600 | Singlet (or triplet with ¹⁵N enrichment) | Direct confirmation of the selenium chemical environment. nsc.ru |

| ¹⁵N (enriched) | 300-400 | Singlets (or doublets coupled to ⁷⁷Se) | Provides precise information on the nitrogen electronic environment and bonding within the ring. |

Advanced IR and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. A detailed vibrational analysis of this compound allows for the identification of characteristic functional groups and provides insight into the symmetry and force constants of the molecular bonds. researchgate.net

The vibrational spectrum is dominated by modes associated with the selenadiazole ring and the nitrile substituents. Based on studies of the parent 1,2,5-selenadiazole, the fundamental vibrations of the ring involve complex coupled motions of C=N stretching, C-C stretching, Se-N stretching, and various in-plane and out-of-plane bending modes. researchgate.net

Key vibrational modes for this compound include:

Nitrile Stretching (νC≡N): A strong, sharp absorption band in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. Its exact position can indicate the degree of electronic conjugation with the selenadiazole ring.

Ring Vibrations: A series of bands in the 1600-700 cm⁻¹ region corresponding to the stretching and bending modes of the C=N, C-C, and Se-N bonds. researchgate.net

Selenium-Nitrogen Stretching (νSe-N): These modes are expected at lower frequencies, typically below 900 cm⁻¹, and are crucial for characterizing the heterocyclic core. researchgate.net

Raman spectroscopy is particularly useful for observing symmetric vibrations and modes involving less polar bonds, which may be weak or absent in the IR spectrum. The combination of both techniques, supported by computational methods like Density Functional Theory (DFT), enables a complete assignment of the molecule's 18 fundamental vibrational modes. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Reference |

| C≡N Stretch | 2220 - 2260 | IR (strong), Raman (strong) | General Spectroscopic Data |

| C=N Ring Stretch | 1500 - 1600 | IR, Raman | researchgate.net |

| C-C Ring Stretch | 1300 - 1450 | IR, Raman | researchgate.net |

| Se-N Ring Stretch | 700 - 900 | IR, Raman | researchgate.net |

| Ring Deformation Modes | 400 - 700 | IR, Raman | researchgate.net |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic structure and excited-state properties of molecules. For this compound, these techniques reveal information about the energy levels of its molecular orbitals (HOMO and LUMO) and its behavior upon absorption of light. researchgate.netresearchgate.net

The electronic absorption spectrum of selenadiazole derivatives is typically characterized by π-π* transitions. researchgate.net Theoretical studies on related 1,2,5-selenadiazole compounds indicate that the electronic properties and HOMO-LUMO energy gap are significantly influenced by the substituents on the ring. researchgate.netjobrs.edu.iq The two electron-withdrawing nitrile groups in this compound are expected to lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and causing the primary absorption maximum to appear at longer wavelengths compared to the unsubstituted parent compound.

Electronic Transitions: The UV-Vis spectrum is expected to show intense bands corresponding to π-π* transitions within the conjugated system. researchgate.net Weaker n-π* transitions, involving the non-bonding electrons on the nitrogen and selenium atoms, may also be observed, often as a shoulder on the main absorption band.

Photophysical Properties: While many selenadiazoles are not strongly fluorescent, derivatization can lead to materials with significant emission. researchgate.netresearchgate.net The fluorescence quantum yield and excited-state lifetime of this compound would provide insight into the deactivation pathways of its excited state, such as intersystem crossing or non-radiative decay. nih.gov The photophysical properties are often solvent-dependent, a phenomenon known as solvatochromism.

Table 3: Expected Photophysical and Electronic Properties

| Property | Expected Characteristics | Technique | Reference |

| Absorption Maxima (λmax) | 300 - 400 nm range | UV-Visible Spectroscopy | researchgate.netjobrs.edu.iq |

| Molar Absorptivity (ε) | High, typical for π-π* transitions | UV-Visible Spectroscopy | researchgate.net |

| HOMO-LUMO Gap | Relatively small due to electron-withdrawing groups | UV-Visible Spectroscopy, DFT Calculations | researchgate.netjobrs.edu.iq |

| Fluorescence Emission | Potentially weak, dependent on structural rigidity and solvent | Fluorescence Spectroscopy | researchgate.netresearchgate.net |

Mass Spectrometry Techniques (MALDI-TOF, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for generating the intact molecular ion ([M]⁺ or [M+H]⁺) of this compound with minimal initial decomposition. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₄N₄Se) by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic bond cleavages. Studies on various 1,2,5-selenadiazoles have established key fragmentation pathways for the heterocyclic ring. scispace.com

The major fragmentation modes for the molecular ion of this compound would likely include: scispace.com

Loss of Selenium: Elimination of a selenium atom (Se) is a common pathway for selenadiazoles, leading to a highly unsaturated C₄N₄ fragment.

Loss of Cyanide Radical: Cleavage of a C-C bond can lead to the loss of a cyanide radical (·CN).

Ring Cleavage: More complex fragmentation can involve the expulsion of N₂, SeN, or C₂N₂ units.

The characteristic isotopic pattern of selenium (with major isotopes at m/z 76, 77, 78, and 80) provides an unambiguous signature for all selenium-containing fragments in the mass spectrum.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (using ⁸⁰Se)

| Ion | Formula | Predicted m/z (for ⁸⁰Se) | Fragmentation Pathway | Reference |

| Molecular Ion [M]⁺ | C₄N₄⁸⁰Se | 184 | Ionization of parent molecule | scispace.com |

| [M - Se]⁺ | C₄N₄ | 104 | Loss of selenium atom | scispace.com |

| [M - CN]⁺ | C₃N₃⁸⁰Se | 158 | Loss of a cyanide radical | scispace.com |

| [SeCN]⁺ | CN⁸⁰Se | 106 | Ring fragmentation | scispace.com |

| [Se]⁺ | ⁸⁰Se | 80 | Charge retention on selenium | scispace.com |